2,6-Dichloro-3-ethyl-8-methylquinoline
Description
Significance of Quinoline (B57606) Derivatives in Modern Organic and Medicinal Chemistry Research
Quinoline and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. nih.govnih.gov This versatility has made the quinoline nucleus a cornerstone in the development of therapeutic agents across numerous disease categories. researchgate.net
Historically, the significance of quinolines was established with the discovery of quinine, an antimalarial alkaloid. nih.gov This led to the synthesis of other crucial antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov The success of the quinoline scaffold extends to various other therapeutic areas, including:
Antibacterial agents : The fluoroquinolone class, which includes widely used drugs like ciprofloxacin, is a prominent example. nih.govnih.gov
Anticancer agents : Compounds such as camptothecin (B557342) and its derivatives (topotecan, irinotecan) are quinoline-based topoisomerase inhibitors used in cancer chemotherapy. nih.govresearchgate.net
Antiviral agents : Quinoline derivatives have shown activity against a range of viruses, including HIV, Zika virus, and Ebola virus. nih.govnih.gov
Other applications : The quinoline motif is also found in anti-inflammatory, antioxidant, antitubercular, and local anesthetic drugs. nih.govnih.gov
Beyond medicine, quinoline derivatives are vital in organic synthesis, serving as precursors for complex molecules and as ligands in catalysis. numberanalytics.comresearchgate.net Their unique electronic and steric properties make them valuable building blocks in materials science for creating sensors and luminescent materials. researchgate.net The development of new synthetic methods to functionalize the quinoline ring, such as C-H bond activation, remains an active area of research aimed at expanding the chemical space for drug discovery. researchgate.net
Overview of Substituent Effects on Quinoline Ring Systems
The chemical reactivity and biological activity of a quinoline derivative are significantly influenced by the nature and position of its substituents. numberanalytics.com These effects can be broadly categorized as electronic and steric.
Electronic Effects: The nitrogen atom in the quinoline ring withdraws electron density, making the system relatively electron-deficient. numberanalytics.com The introduction of further substituents can either enhance or mitigate this effect.
Electron-donating groups (like methyl or methoxy (B1213986) groups) increase the electron density of the ring system, enhancing its reactivity towards electrophiles. numberanalytics.com
Electron-withdrawing groups (such as nitro, cyano, or chloro groups) decrease the electron density, which can be crucial for certain biological interactions or for directing synthetic transformations. numberanalytics.comacs.org For instance, in one study, the presence of electron-withdrawing groups on the benzene (B151609) portion of the quinoline ring significantly improved the efficiency of a specific cyclization reaction. acs.org The chloro-substituent, in particular, has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org
Steric Effects: The rigid, fused-ring structure of quinoline means that the size and position of substituents can create significant steric hindrance, affecting how the molecule interacts with reagents or biological receptors. numberanalytics.comnih.gov
A notable example is the steric effect of a substituent at the C8 position. The proximity to the nitrogen atom at position 1 (a "peri" interaction) can influence the molecule's conformation and reactivity. acs.org
The bulkiness of a substituent can play a critical role in its biological function. In one series of 8-hydroxyquinoline (B1678124) derivatives, an overly bulky substituent was found to hinder the molecule's ability to reach its biological target, thereby reducing its inhibitory activity. nih.gov Conversely, for a class of quinoline-based proteasome inhibitors, substitutions at multiple positions were found to be necessary to achieve inhibitory activity. nih.gov
Research Landscape for 2,6-Dichloro-3-ethyl-8-methylquinoline and Related Structures
Specific research focused on this compound is sparse. However, the research landscape for structurally related polysubstituted quinolines is rich and provides context for its potential applications. The synthesis and investigation of such molecules are driven by the continuous search for new therapeutic agents and functional materials.
Synthesis: The construction of highly substituted quinoline rings like this compound relies on a variety of well-established and modern synthetic protocols. Classic named reactions such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses provide pathways to the core quinoline structure, often from aniline (B41778) precursors. rsc.orgnih.gov More recent advancements include transition metal-catalyzed cross-coupling and cycloaddition reactions, which offer efficient and modular routes to complex quinoline derivatives with precise control over the substitution pattern. nih.govorganic-chemistry.org The synthesis of 2,4-dichloro-8-methylquinoline, a related compound, has been achieved via chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com
Research on Related Structures: Investigations into quinolines with similar substitution patterns reveal a focus on discovering novel bioactive compounds.
Dichlorinated Quinolines : Dichloro-substituted quinolines are frequently synthesized and evaluated for biological activity. For example, 5,7-dichloro-8-hydroxyquinoline derivatives have been prepared and investigated for their potential as anticancer agents. mdpi.com
Methylated Quinolines : The presence of a methyl group, particularly at the C8 position, is a known modulator of chemical reactivity. acs.org 2-Chloro-8-methylquinoline-3-carbaldehyde is a known compound used as a building block in further chemical synthesis. bldpharm.com
Polysubstituted Quinolines as Bioactive Agents : Research has shown that substituted quinolines can act as noncovalent proteasome inhibitors, which are of interest in cancer therapy. nih.gov Other studies have explored 8-hydroxyquinoline derivatives for their ability to reverse multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy. epo.org
The compound this compound, with its combination of two electron-withdrawing chloro-groups, a small alkyl (ethyl) group, and a sterically influential methyl group at C8, represents a unique point in this chemical space. It stands as a potential candidate for high-throughput screening in drug discovery programs or as a versatile intermediate for the synthesis of more complex molecular targets.
Data Tables
Table 1: Properties of this compound This data is based on information from chemical suppliers and may be predicted.
| Property | Value |
| CAS Number | 1031927-98-6 |
| Molecular Formula | C₁₂H₁₁Cl₂N |
| Molecular Weight | 256.13 g/mol |
| Appearance | Not specified |
Data sourced from BLD Pharm. bldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWSUAIIDHWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653603 | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-98-6 | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 2,6 Dichloro 3 Ethyl 8 Methylquinoline and Its Analogs
Classical and Modern Annulation Reactions for Quinoline (B57606) Scaffolds
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. organicreactions.org These methods typically involve the construction of the quinoline ring system through the cyclization of appropriately substituted aniline (B41778) precursors. While robust, these classical methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids or bases. nih.gov Modern advancements have focused on improving the efficiency, scope, and environmental footprint of these foundational reactions.
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and widely used method for preparing quinolines. organicreactions.orgjk-sci.comwikipedia.org The reaction involves an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, followed by a cyclodehydration step. organicreactions.orgorganic-chemistry.orgscispace.com
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by elimination of water to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization. wikipedia.org The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline product. wikipedia.org
The versatility of the Friedländer synthesis has been enhanced by numerous modern variants aimed at improving yields and reaction conditions. These include the use of various catalysts like iodine, toluenesulfonic acid, and Lewis acids. wikipedia.org Environmentally benign approaches have also been developed, employing microwave irradiation or solid-supported catalysts like Nafion to promote the reaction, often under solvent-free conditions. jk-sci.comorganic-chemistry.org
| Catalyst/Condition | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Base (e.g., NaOH) | o-Aminobenzaldehyde and Acetaldehyde | The original method discovered by Friedländer. | organicreactions.org |
| p-Toluene sulphonic acid | o-Aminoaryl ketones and Carbonyl compounds | Solvent-free conditions, rapid and efficient. | jk-sci.comorganic-chemistry.org |
| Molecular Iodine | o-Aminoaryl ketones and Carbonyl compounds | Highly efficient catalyst for annulation. | organic-chemistry.org |
| Nafion/Microwave | o-Aminoaryl aldehydes/ketones and Carbonyl compounds | Environmentally friendly, applicable to one-pot syntheses. | jk-sci.com |
| Ruthenium Catalyst | 2-Aminobenzyl alcohol and Ketones | Modified Friedländer synthesis via oxidative cyclization. | jk-sci.com |
The Skraup and Doebner-von Miller reactions are among the oldest and most valuable methods for constructing the quinoline system. nih.govacs.org The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, involves heating an aromatic amine (like aniline) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org
The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, typically in the presence of a strong acid like hydrochloric acid. nih.goviipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. nih.gov While effective, the reaction was historically prone to the acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields. nih.gov The mechanism has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.org
| Reaction | Key Reactants | Typical Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or simple quinolines | iipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Strong Acid (e.g., HCl), Heat | Substituted quinolines (e.g., 2,4-disubstituted) | iipseries.orgwikipedia.org |
This group of named reactions provides access to quinolines with specific functionalities, such as carboxylic acid or hydroxyl groups.
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives, which are treated with a base to hydrolyze the amide bond, forming an intermediate keto-acid. wikipedia.orgresearchgate.net This intermediate then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction's primary utility lies in its ability to synthesize these "cinchoninic acids," though it can be sensitive to steric hindrance from the ketone reactant. wikipedia.orgelectronicsandbooks.com
The Gould–Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comablelab.eu The resulting intermediate undergoes a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.com Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product. wikiwand.comwikipedia.orgdrugfuture.com This reaction is particularly effective for anilines bearing electron-donating groups. wikiwand.com
The Conrad–Limpach–Knorr synthesis involves the condensation of anilines with β-ketoesters. quimicaorganica.orgwikipedia.orgscribd.com A key feature of this synthesis is its regioselectivity, which is dictated by the reaction temperature. wikipedia.org At lower temperatures (kinetic control), the aniline attacks the keto group, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline (Conrad-Limpach product). quimicaorganica.orgwikipedia.org At higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-keto anilide, which then cyclizes to yield a 2-hydroxyquinoline (B72897) (Knorr product). wikipedia.org
| Reaction | Key Reactants | Key Intermediate | Primary Product | Reference |
|---|---|---|---|---|
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Keto-acid from isatin hydrolysis | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |
| Gould–Jacobs Reaction | Aniline, Alkoxy methylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxyquinoline | wikiwand.comwikipedia.org |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester (lower temp.) | Schiff base (from keto attack) | 4-Hydroxyquinoline | quimicaorganica.orgwikipedia.org |
| Knorr Synthesis | Aniline, β-Ketoester (higher temp.) | β-Keto anilide (from ester attack) | 2-Hydroxyquinoline | wikipedia.org |
Transition Metal-Catalyzed Syntheses
The development of transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. These methods often provide milder reaction conditions, greater functional group tolerance, and novel pathways to complex quinoline structures that are not easily accessible through classical routes. rsc.orgthieme-connect.com
Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds, making them highly suitable for quinoline synthesis. One approach involves the palladium-catalyzed oxidative cyclization of anilines with partners like aryl allyl alcohols, which can proceed without the need for acids or bases and tolerates a wide range of functional groups. rsc.orgdeepdyve.com
More intricate strategies involve palladium-catalyzed cascade reactions. For instance, a denitrogenative cascade using o-aminocinnamonitriles and arylhydrazines has been developed to access quinolines efficiently. nih.gov Another innovative method combines isocyanide insertion, C(sp²)–H functionalization, and a [4 + 1] cyclization in a one-step process to directly construct quinoline derivatives from simple starting materials, showcasing high synthetic efficiency. rsc.org Palladium catalysis also enables multi-component reactions, assembling quinolines from anilines, aldehydes, and electron-deficient alkenes under mild conditions. thieme-connect.com
| Reaction Type | Substrates | Palladium Catalyst Example | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | Anilines, Aryl allyl alcohols | Pd(OAc)₂ | Additive-free, broad substrate scope. | rsc.org |
| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂ | Denitrogenative addition followed by cyclization. | nih.gov |
| Multi-component Reaction | Anilines, Aldehydes, Alkenes | PdCl₂ | Mild conditions, access to 2,3-disubstituted quinolines. | thieme-connect.com |
| Isocyanide Insertion | Imines, Isocyanides | Pd(OAc)₂ | Integrates C-H functionalization and [4+1] cyclization. | rsc.org |
Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, offering a highly efficient route to substituted quinolines. researchgate.netmdpi.com These strategies can be used to either construct the quinoline ring or to functionalize a pre-existing quinoline core.
For ring construction, rhodium catalysts can promote the annulation of anilines with alkynes. researchgate.net This process is proposed to proceed through the formation of a rhodacycle intermediate followed by ortho C-H activation of the aniline. researchgate.net In another novel approach, Rh(III) catalysis enables a cascade C-H activation/cyclization between benzimidates and allyl carbonates to form isoquinoline (B145761) derivatives, demonstrating the potential for similar strategies in quinoline synthesis. rsc.org
For the modification of existing quinolines, rhodium catalysts can selectively activate C-H bonds at specific positions. mdpi.comnih.gov For example, Rh(I) complexes have been shown to promote C-H activation of quinoline and methylquinolines, with the site of activation (e.g., C2 or C4 position) being dependent on the substitution pattern of the substrate. nih.gov This allows for the direct alkylation or arylation of the quinoline ring, providing a streamlined path to complex analogs that would be difficult to prepare otherwise. mdpi.com
| Reaction Type | Substrates | Rhodium Catalyst Example | Key Features | Reference |
|---|---|---|---|---|
| Annulation | Anilines, Alkynic esters | Rh(III) catalyst | High-yield synthesis of quinoline carboxylates with excellent regioselectivity. | researchgate.net |
| C2 Alkylation | Quinoline N-oxides, Alkenes | RhCl(coe₂)₂ / PCy₃·HCl | Direct alkylation at the C2 position. | mdpi.com |
| C-H Activation/Functionalization | Quinolines, Methylquinolines | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Regioselective activation of C-H bonds on the heteroring. | nih.gov |
| Cascade Cyclization | Benzimidates, Allyl carbonates | Rh(III) catalyst | Rapid synthesis of isoquinoline skeleton (related to quinolines). | rsc.org |
Copper and Nickel-Mediated Approaches
Transition metal catalysis, particularly utilizing copper and nickel, offers powerful tools for the synthesis of quinolines through various reaction pathways, including C-H activation and domino reactions. mdpi.comrsc.org These methods are valued for their efficiency, functional group tolerance, and often mild reaction conditions. researchgate.netacs.org
Copper-catalyzed reactions have been extensively developed for quinoline synthesis. mdpi.com One approach involves the domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which proceeds through an aldol reaction, C(aryl)-N bond formation, and elimination to yield various quinoline derivatives. rsc.org Another strategy employs a three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles, where the sulfur atom plays a key role in controlling regioselectivity. acs.org Copper(I)-catalyzed [4+1+1] annulation strategies have also been reported, using ammonium (B1175870) salts and anthranils to produce 2,3-disubstituted quinolines. mdpi.com Furthermore, copper acetate (B1210297) has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinolines. mdpi.com
Nickel-based catalysts are also effective for quinoline synthesis. nih.gov Nickel-catalyzed methods can achieve the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a sequence of dehydrogenation and condensation. organic-chemistry.orgnih.gov An eco-friendly approach uses a nickel catalyst for the double dehydrogenative coupling of 2-aminobenzyl alcohol and 1-phenylethanol (B42297) under aerobic conditions and mild temperatures. acs.orgorganic-chemistry.org These nickel-catalyzed reactions are often cost-effective and utilize air-stable catalysts. researchgate.netacs.org
| Catalyst System | Starting Materials | Key Features |
| Copper(I) Chloride | Ammonium salts, anthranils | [4+1+1] annulation, uses molecular oxygen as oxidant. mdpi.com |
| Copper Acetate | Saturated ketones, anthranils | One-pot reaction generating 3-substituted quinolines. mdpi.com |
| Copper Iodide | N-(2-alkenylaryl) enamines | Intramolecular oxidative cyclization. mdpi.comnih.gov |
| Copper-catalyzed | Enaminones, 2-halobenzaldehydes | Domino reaction involving aldol, amination, and elimination. rsc.org |
| Nickel(II) catalyst | α-2-aminoaryl alcohols, ketones/secondary alcohols | Sequential dehydrogenation and condensation. organic-chemistry.orgnih.gov |
| Nickel catalyst | 2-aminobenzyl alcohol, 1-phenylethanol | Double dehydrogenative coupling under aerobic conditions. acs.orgorganic-chemistry.org |
Oxidative Annulation Strategies
Oxidative annulation has become a prominent strategy for quinoline synthesis, characterized by its high efficiency and the use of readily available starting materials. mdpi.com These methods often involve C-H bond activation and the formation of the quinoline ring in a single, atom-economical step. mdpi.com
A variety of catalytic systems have been employed for oxidative annulation. Rhodium catalysts, for instance, can facilitate the cyclization between aniline derivatives and alkynyl esters, with copper(II) species acting as the terminal oxidant. mdpi.com Palladium catalysis has been used in the oxidative annulation of anilines with allyl alcohols, where dioxygen serves as the oxidant to form an α,β-unsaturated aldehyde intermediate that subsequently reacts to form the quinoline core. mdpi.com
Metal-free oxidative annulation reactions have also been developed. For example, K₂S₂O₈ can promote the reaction between anilines and aryl ketones, with DMSO acting as a methine equivalent, to produce 4-arylquinolines. organic-chemistry.orgresearchgate.net Another approach involves a cascade annulation of β-keto esters with 2-styrylanilines. mdpi.com These strategies highlight the versatility of oxidative annulation in constructing diverse quinoline structures. mdpi.com A recently developed strategy involves the reaction of α-diazo sulfonium (B1226848) salts with α-vinylaniline derivatives under Brønsted acid conditions, proceeding through a dicationic intermediate. acs.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, such as a quinoline derivative. rsc.orgrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. scispace.comresearchgate.net Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of quinoline scaffolds. rsc.orgrsc.org
MCRs offer a convergent pathway to complex molecules, making them particularly useful in medicinal chemistry for creating libraries of compounds for screening. scispace.comacs.org For instance, a synthetic pathway to 2-substituted quinolines has been developed based on an MCR, which was then applied to both liquid-phase and solid-phase library production. acs.org
The Povarov reaction is a well-established MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgacs.org It typically involves the formal [4+2] cycloaddition of an aromatic imine (formed in situ from an aniline and an aldehyde) with an alkene. iipseries.orgacs.org The reaction can be catalyzed by either protic or Lewis acids. acs.org
Recent advancements have expanded the scope of the Povarov reaction. For example, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org In this process, iodine plays a crucial role in a self-sequence of iodination, Kornblum oxidation, Povarov reaction, and aromatization. organic-chemistry.org Another novel approach uses arylacetylenes as both a diene precursor and a dienophile in an I₂-mediated Povarov reaction with anilines to synthesize 2,4-disubstituted quinolines. acs.org Photocatalytic methods have also been developed, allowing for the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes under oxidant-free conditions. acs.org
The Gewald and Ugi reactions are other prominent MCRs that have been utilized in the synthesis of heterocyclic compounds, including quinoline derivatives. rsc.orgrsc.org
The Gewald reaction is traditionally known for the synthesis of aminothiophenes, but its principles can be adapted for other heterocyclic systems. researchgate.net The Ugi reaction is a four-component reaction that is highly versatile for creating complex molecules. nih.gov While not a direct method for quinoline synthesis itself, the Ugi reaction can be combined with other transformations, such as the ring-opening of furans, to generate novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds, which are structurally related to quinolines. nih.gov The application of these MCRs showcases the modularity and efficiency of building complex heterocyclic frameworks from simple starting materials. rsc.orgrsc.org
Functionalization and Derivatization of Precursors to 2,6-Dichloro-3-ethyl-8-methylquinoline
The synthesis of a specifically substituted quinoline like this compound often relies on the strategic functionalization of precursors. nih.govrsc.org This can involve introducing the desired substituents onto an existing aromatic ring before the quinoline-forming cyclization or functionalizing the quinoline core itself. mdpi.comresearchgate.net C-H functionalization has emerged as a powerful tool for the precise and selective introduction of various functional groups onto the quinoline ring, expanding its chemical space. rsc.orgmdpi.com
Transition metal catalysis is widely used for regioselective C-H functionalization. mdpi.com For example, copper-catalyzed C2-amination of quinoline N-oxides with O-benzoyl hydroxylamines has been reported. mdpi.com The use of quinoline N-oxides as precursors is a common strategy, as they are often more reactive and exhibit good regioselectivity compared to unoxidized quinolines. researchgate.net Deoxygenative functionalization of quinoline N-oxides allows for the introduction of various groups at the C2 position. organic-chemistry.org
| Functionalization Strategy | Reagents/Catalyst | Target Position |
| C2-Amination | Cu-catalyst, O-benzoyl hydroxylamines | C2 of quinoline N-oxide mdpi.com |
| C2-Heteroarylation | Pd(OAc)₂, Ag₂CO₃ | C2 of quinoline N-oxide with indole (B1671886) mdpi.com |
| Deoxygenative C-H/C-S Functionalization | Triflic anhydride, Thiourea | C2 of quinoline N-oxide organic-chemistry.org |
| Ipso-transformation/C-H functionalization | Copper catalyst | C4 and C5 of quinoline-4-thiols acs.org |
The Vilsmeier-Haack reaction is a versatile method for formylating aromatic and heterocyclic compounds, and it serves as a powerful tool in the synthesis of functionalized quinolines. niscpr.res.inchemijournal.com The reaction typically uses a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com
This reaction can be used to synthesize 2-chloro-3-formylquinolines directly from N-arylacetamides. niscpr.res.inchemijournal.com The N-arylacetamide undergoes cyclization in the presence of the Vilsmeier reagent to afford the substituted quinoline. niscpr.res.in The resulting 2-chloro and 3-formyl groups are versatile handles for further transformations. niscpr.res.inresearchgate.net For example, the formyl group can be converted into a cyano or alkoxycarbonyl group, and the chloro group can be subjected to nucleophilic substitution reactions. niscpr.res.in This approach provides a regioselective route to highly functionalized quinolines that can serve as precursors for more complex heterocyclic systems. niscpr.res.inniscpr.res.in The reaction conditions can be optimized by varying the molar ratio of POCl₃ and the temperature. niscpr.res.in Ultrasound irradiation has also been employed to assist in the Vilsmeier-Haack formylation of pyrimido[4,5-b]quinoline derivatives. nih.gov
Nucleophilic Substitution Reactions on Halogenated Quinolines
The quinoline nucleus is an electron-deficient aromatic system, a property enhanced by the presence of halogen substituents. nih.gov This inherent electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions. In a molecule such as this compound, the chlorine atoms at positions 2 and 6 are susceptible to displacement by nucleophiles. The regioselectivity of such reactions is governed by a combination of electronic and steric factors.
In dichlorinated quinolines and related nitrogen-containing heterocycles like quinazolines and pyridines, nucleophilic attack is generally favored at positions ortho or para (i.e., positions 2, 4, and 6) to the ring nitrogen. stackexchange.comnih.gov For 2,6-dichloroquinolines, both positions are activated. However, the relative reactivity of C-2 versus C-6 is influenced by the electronic effects of other substituents on the ring. The nitrogen atom withdraws electron density via resonance, activating these positions for attack. nih.gov The ethyl group at C-3 and the methyl group at C-8 are electron-donating groups, which slightly deactivate the ring towards nucleophilic attack.
Studies on analogous systems, such as 2,4-dichloroquinazolines, consistently show that substitution occurs preferentially at the 4-position over the 2-position when reacted with various amine nucleophiles. nih.gov This preference is attributed to the higher electrophilicity of the C-4 carbon. In the case of this compound, the C-2 position is ortho to the nitrogen, while the C-6 position is para to it. The inductive effect of the nitro group in 2,6-dichloro-3-nitropyridine (B41883) renders the C-2 position more electron-deficient and thus more prone to initial nucleophilic attack, suggesting that kinetic control can favor substitution at the position ortho to the most strongly activating group. stackexchange.com
The nature of the nucleophile and the reaction conditions also play a crucial role. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrated that the 4-chloro group can be readily displaced by various nucleophiles, including thiourea, hydrazine, sodium azide, and amines, to yield a range of 4-substituted derivatives. mdpi.com Furthermore, the leaving group ability is a significant factor; the presence of an ethylthio group at C-2 was shown to activate the C-4 position for hydrazinolysis more effectively than a chloro group at C-2. mdpi.com This indicates that a sequential and selective substitution on this compound could be achieved by carefully selecting the nucleophile and reaction conditions.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-N-heterocycles
| Precursor | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C-4 (preferentially) | nih.gov |
| 2,6-Dichloronicotinate | Phenols | C-6 (exclusively) | researchgate.net |
| 2,6-Dichloro-3-nitropyridine | Piperazine | C-2 (kinetically controlled) | stackexchange.com |
Side-Chain Modifications at Ethyl and Methyl Positions
The ethyl group at the C-3 position and the methyl group at the C-8 position of the quinoline ring offer sites for further functionalization. The modification of side-chain substituents is a critical strategy for altering the physical and chemical properties of molecules. rsc.org While specific studies on this compound are not prevalent, general principles of side-chain reactivity on heterocyclic systems can be applied.
The protons on the carbon atoms attached to the quinoline ring (benzylic-type positions) are activated for reactions such as oxidation, halogenation, and condensation. The presence of the methyl group at the 2-position of a quinoline moiety has been shown to influence the optical and photochromic properties of side-chain azo-polymers derived from it. researchgate.net
Potential modifications could include:
Oxidation: The ethyl and methyl groups can be oxidized to corresponding carboxylic acids, aldehydes, or alcohols using appropriate oxidizing agents. For example, the methyl group could be oxidized to a formyl group, and the ethyl group could be oxidized to an acetyl group or a carboxylic acid.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or similar reagents, could introduce halogen atoms onto the alkyl side chains, creating reactive intermediates for subsequent nucleophilic substitution.
Condensation: The activated methyl and methylene (B1212753) protons can participate in condensation reactions with aldehydes or ketones under basic conditions to form new carbon-carbon bonds, extending the side chains.
A study on poly(quinoline-2,3-diylmethylene) demonstrated a method for side-chain modification via a thiol-ene reaction on an olefin moiety introduced into the side chain. rsc.org This approach, involving initial monomer design followed by post-polymerization modification, highlights the versatility of side-chain engineering to introduce a wide array of functional groups while preserving the core molecular structure. rsc.org Such strategies could be adapted to introduce reactive handles onto the ethyl or methyl groups of this compound for further derivatization.
Green Chemistry Approaches in Quinoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to address environmental concerns such as the use of hazardous solvents and reagents, and high energy consumption. jocpr.comtandfonline.com This has led to the development of cleaner, more efficient protocols, including microwave-assisted synthesis, ultrasound irradiation, the use of aqueous or solvent-free reaction media, and nanocatalysis. nih.govnih.gov These methods often result in shorter reaction times, higher yields, and simpler work-up procedures. benthamdirect.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful green technique that significantly accelerates a wide range of chemical reactions. benthamdirect.combohrium.com Compared to conventional heating, microwave irradiation transfers energy directly to the reactants, leading to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. tandfonline.combenthamdirect.com
Several classical quinoline syntheses have been adapted for microwave conditions. For instance, a solvent-free, microwave-assisted protocol for the synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O has been developed, avoiding the need for an acid catalyst. core.ac.uk Another green method involves the one-pot, multi-component condensation of benzene-1,3-diol, aldehydes, ammonium acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation, which provides excellent yields in just 8-10 minutes compared to 4-6 hours with classical methods. tandfonline.com The use of solid acid catalysts like montmorillonite (B579905) K-10 under microwave irradiation has also proven effective for the three-component reaction of anilines, aldehydes, and acetylenes, yielding quinolines in as little as 10 minutes. tandfonline.com
Table 2: Examples of Microwave-Assisted Quinoline Synthesis
| Reaction Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| From o-nitrobenzaldehyde & ketones | SnCl2·2H2O, solvent-free | Not specified | Good to Very Good | core.ac.uk |
| Multi-component condensation | Catalyst-free, Ethanol | 8-10 min | 88-96% | tandfonline.com |
| Friedländer Synthesis | Organocatalyst on Al2O3 | Not specified | - | bohrium.com |
| From anilines, aldehydes, & acetylenes | Montmorillonite K-10 | 10 min | 72-96% | tandfonline.com |
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation in chemical synthesis offers significant advantages, including increased reaction rates, higher yields, and milder reaction conditions. nih.govrsc.org These effects are attributed to acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium—which generates localized high temperatures and pressures, enhancing mass transfer and homogenizing the mixture. rsc.org
Ultrasound has been successfully employed as an eco-friendly method for synthesizing quinoline derivatives. nih.govrsc.org A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst, proceeds rapidly under ultrasound irradiation to give 2-substituted quinolines in good yields. nih.gov The synthesis of hybrid quinoline-imidazole derivatives has also been achieved efficiently using ultrasound. rsc.org In these reactions, ultrasound irradiation dramatically reduced reaction times from 48–96 hours under conventional heating to just 1–2 hours, while also slightly increasing yields. rsc.org This highlights the potential of ultrasound as an energy-saving and efficient tool in green organic synthesis. nih.govmdpi.com
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinolines
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-alkylation of Imidazole Ring | Conventional Heating | 48-96 h | ~85-90% | rsc.org |
| N-alkylation of Imidazole Ring | Ultrasound Irradiation | 1-2 h | ~90-95% | rsc.org |
Solvent-Free and Aqueous Medium Reactions
The development of organic reactions that proceed under solvent-free conditions or in water is a cornerstone of green chemistry, as it minimizes the use and waste of volatile and often toxic organic solvents. core.ac.ukacs.org Water is an ideal green solvent due to its abundance, non-toxicity, and safety. acs.org
Several quinoline synthesis protocols have been successfully adapted to these environmentally benign conditions. The Friedländer synthesis, a classic method for preparing quinolines, has been performed under solvent-free conditions using non-volatile, recyclable acid catalysts like o-benzenedisulfonimide. nih.gov Another efficient solvent-free approach uses a magnetite nanoparticle-supported acidic ionic liquid to catalyze the reaction between a 2-aminoaryl ketone and a β-ketoester at 70 °C. tandfonline.com Caesium iodide has also been used as a catalyst for the synthesis of quinolines from 2-aminoacetophenone (B1585202) and various ketones under solvent-free thermal conditions, offering good yields and a simple methodology. researchgate.net
Furthermore, an "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones has been developed using benzylamine (B48309) as a nucleophilic catalyst. acs.org This protocol is notable for its simple operation and easy product isolation by filtration, demonstrating the unique reactivity that can be achieved in aqueous media. acs.org
Table 4: Examples of Solvent-Free and Aqueous Quinoline Syntheses
| Reaction Type | Catalyst/Conditions | Medium | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | o-benzenedisulfonimide | Solvent-free | - | nih.gov |
| Friedländer Synthesis | IL-1@Fe3O4 | Solvent-free | High | tandfonline.com |
| From 2-aminoacetophenone & ketones | Caesium Iodide | Solvent-free | Excellent | researchgate.net |
| From 2-aminochalcones | Benzylamine | On-water | Excellent | acs.org |
Nanocatalysis in Quinoline Formation
Nanocatalysts have garnered significant attention in organic synthesis due to their unique properties, such as high surface area-to-volume ratio, high porosity, and enhanced catalytic activity compared to their bulk counterparts. nih.govacs.orgresearchgate.net The use of nanocatalysts, particularly magnetically separable ones, offers a green and efficient alternative to traditional homogeneous and heterogeneous catalysts by facilitating easy recovery and reuse, thus minimizing catalyst waste. acs.orgbenthamdirect.com
A wide variety of nanocatalysts based on metals like iron, copper, gold, nickel, and zinc have been developed for one-pot quinoline syntheses. acs.org For example, iron-based nanoparticles are attractive due to iron's low cost and low toxicity. researchgate.net Magnetically separable nanocatalysts, such as those supported on Fe3O4, allow for simple separation of the catalyst from the reaction mixture using an external magnet. tandfonline.combenthamdirect.com
One study reported the use of an IRMOF-3/PSTA/Cu nanomaterial for the one-pot synthesis of quinoline derivatives, achieving excellent yields (85–96%) in CH3CN at 80 °C. nih.gov Another example is the use of Fe3O4 nanoparticles for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C, producing high yields in short reaction times. nih.gov These examples demonstrate that nanocatalysis provides a powerful and sustainable pathway for the construction of the quinoline scaffold. acs.orgresearchgate.net
Table 5: Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| IRMOF-3/PSTA/Cu | One-pot multicomponent | CH3CN, 80 °C | 85-96% | nih.gov |
| Fe3O4 NPs-cell | Three-component reaction | Water, reflux | Good | nih.gov |
| Fe3O4 Nanoparticles | Doebner reaction | Solvent-free, 80 °C | Good | nih.gov |
| Fe3O4@SiO2-SO3H | Friedländer annulation | Ethanol, 60 °C | 68-96% | nih.gov |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Investigation of Cyclization Mechanisms (e.g., Doebner-Miller)
The Doebner-Miller reaction is a fundamental method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. synarchive.comwikipedia.org For the synthesis of 2,6-Dichloro-3-ethyl-8-methylquinoline, the likely precursors would be 2,4-dichloro-6-methylaniline (B42851) and an α,β-unsaturated carbonyl compound capable of installing the 3-ethyl group, such as 2-ethylacrolein (B1207793) or a related ketone.
The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. wikipedia.org A widely accepted pathway involves several key steps:
Conjugate Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline (B41778) to the α,β-unsaturated carbonyl compound.
Fragmentation-Recombination: Isotope scrambling experiments have provided evidence for a fragmentation-recombination mechanism. wikipedia.orgnih.govresearchgate.net The initial adduct can fragment into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine. wikipedia.orgnih.gov This step is crucial for explaining the observed product distributions in certain reactions. wikipedia.org
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the aniline ring attacks a protonated intermediate, leading to the formation of the heterocyclic ring. iipseries.org
Dehydration and Oxidation: The cyclized intermediate undergoes dehydration and subsequent oxidation to yield the final aromatic quinoline (B57606) product. iipseries.org
The reaction is typically catalyzed by strong Brønsted acids like hydrochloric acid or Lewis acids. synarchive.comiipseries.org The specific substitution pattern of the aniline and the carbonyl compound dictates the structure of the final quinoline derivative.
Table 1: Key Steps in the Doebner-Miller Cyclization Mechanism
| Step | Description | Key Intermediates |
| 1 | Michael Addition | Amine-ketone adduct |
| 2 | Fragmentation/Recombination | Imine and saturated ketone fragments |
| 3 | Electrophilic Cyclization | Dihydroquinoline intermediate |
| 4 | Dehydration & Oxidation | Quinoline product |
Mechanisms of C-H Bond Activation and Functionalization
Direct C-H bond activation and functionalization represent a powerful strategy for modifying the quinoline core, offering an atom- and step-economical approach to novel derivatives. nih.gov For a polysubstituted molecule like this compound, functionalization could target the remaining aromatic C-H bonds at positions C4, C5, and C7, or the C(sp³)-H bonds of the alkyl substituents.
The general mechanism for transition-metal-catalyzed C-H activation involves:
Coordination: The metal catalyst first coordinates to the quinoline, often through the nitrogen atom of the heterocycle. nih.gov
C-H Activation: This is the crucial bond-breaking step, which forms an organometallic intermediate. This can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution. nih.gov The CMD pathway is common, where a ligand on the metal center acts as an internal base to abstract a proton. nih.gov
Functionalization: The organometallic intermediate reacts with a coupling partner.
Catalyst Regeneration: The active catalyst is regenerated through a step like reductive elimination.
Site-Specific Functionalization Mechanisms:
C4-H Activation: With the C2 position blocked by a chlorine atom in the target molecule, the C4 position becomes a likely site for functionalization. Studies on related methyl-substituted quinolines have shown that rhodium(I) complexes can selectively activate the C4-H bond when the C2 position is substituted. nih.govacs.org
C(sp³)-H Activation of the 8-Methyl Group: The nitrogen atom of the quinoline ring can act as a directing group to facilitate C-H activation at the 8-position. acs.org This directing effect extends to the C(sp³)-H bonds of the 8-methyl group, making it a prime target for functionalization. nih.govresearchgate.net Rhodium and ruthenium catalysts have been successfully employed for the arylation, alkylation, and amidation of 8-methylquinolines. researchgate.net The mechanism proceeds via the formation of a stable five-membered cyclometallated intermediate, where the metal is coordinated to both the quinoline nitrogen and a carbon of the deprotonated methyl group. nih.gov
Role of Catalysts and Reagents in Reaction Selectivity
The selectivity of both quinoline synthesis and subsequent C-H functionalization is highly dependent on the choice of catalysts and reagents.
Catalysts:
Rhodium (Rh): Rhodium complexes are versatile for C-H activation. nih.gov For instance, [RhCl(CO)₂]₂ and specific pincer-ligated rhodium complexes can direct functionalization to different positions of the quinoline ring based on steric and electronic factors. nih.govnih.gov They are particularly noted for their ability to catalyze the functionalization of the C(sp³)-H bonds in 8-methylquinolines. researchgate.net
Palladium (Pd): Palladium acetate (B1210297), Pd(OAc)₂, is widely used for C-H functionalization, often in conjunction with quinoline N-oxides. nih.gov The N-oxide group enhances the reactivity of the C2 and C8 positions.
Cobalt (Co): Cobalt catalysts have been employed for the C8-H amidation and olefination of quinoline N-oxides, proceeding through a Co(III) intermediate. rsc.orgresearchgate.net
Copper (Cu): Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for the multicomponent synthesis of alkyl-substituted quinolines. acs.orgacs.org Copper acetate can also be used as a co-catalyst in some cyclization reactions. synarchive.com
Reagents:
Ligands: Ligands play a critical role in stabilizing the metal center and influencing selectivity. Bidentate phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are used with rhodium to enhance catalytic activity. nih.gov In palladium-catalyzed reactions, carboxylate ligands (e.g., pivalate) can participate directly in the C-H cleavage step via a CMD mechanism. nih.gov
Bases: An external base is often required to facilitate the deprotonation step of C-H activation. Common bases include cesium acetate (CsOAc) and sodium carbonate (Na₂CO₃). nih.gov However, the choice of base can be crucial; in some Ni-catalyzed systems, Na₂CO₃ was found to be detrimental, while sodium tert-butoxide (NaOtBu) improved catalytic performance. chemrxiv.org
Oxidants: In catalytic cycles where the metal's oxidation state changes, an oxidant is necessary for catalyst regeneration. For example, silver carbonate (Ag₂CO₃) is often used to reoxidize Pd(0) to the active Pd(II) state. nih.gov
Table 2: Influence of Catalysts and Reagents on Reaction Selectivity
| Catalyst/Reagent | Role in Reaction | Example Application | Selectivity Control |
| Rhodium Complexes | C-H Activation | Alkylation of 8-methylquinolines. researchgate.net | Directs functionalization to C4 or C8-methyl group. nih.govresearchgate.net |
| Palladium Acetate | C-H Activation | Arylation of quinoline N-oxides. nih.gov | Favors C2 and C8 positions, especially with N-oxides. nih.gov |
| Copper(II) Triflate | Lewis Acid Catalyst | Three-component synthesis of quinolines. acs.org | Facilitates multicomponent coupling. acs.org |
| Phosphine Ligands | Stabilize Metal Center | Rh-catalyzed hydroarylation. nih.gov | Enhance reaction rate and selectivity. nih.gov |
| Bases (e.g., CsOAc) | Proton Abstraction | C-H activation via CMD mechanism. nih.gov | Essential for the deprotonation step. nih.gov |
| Oxidants (e.g., Ag₂CO₃) | Catalyst Regeneration | Pd-catalyzed C-H functionalization. nih.gov | Enables catalytic turnover by reoxidizing the metal. nih.gov |
Computational Studies on Reaction Intermediates and Transition States
Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to probe experimentally. Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, calculate the energies of intermediates and transition states, and elucidate the most favorable reaction pathways. mun.caresearchgate.netekb.eg
Cyclization Mechanisms: Theoretical studies on the Skraup-Doebner-von Miller synthesis, supported by carbon isotope labeling experiments, have substantiated the fragmentation-recombination mechanism. nih.govresearchgate.net These studies model the energy profiles of different potential pathways to confirm that the fragmentation of the initial adduct is kinetically and thermodynamically plausible.
C-H Activation Mechanisms: DFT calculations have been instrumental in understanding the intricacies of C-H activation. For the related 8-aminoquinoline (B160924) directed Ni-catalyzed C(sp³)-H functionalization, computational studies identified key paramagnetic Ni(II) intermediates and elucidated the detrimental role of carbonate as a base. chemrxiv.org The calculations showed how different ligands and additives affect the stability of intermediates and the energy barriers of transition states. chemrxiv.org
Predicting Reaction Outcomes: By calculating activation energies (Ea) and Gibbs free energies of activation (ΔG‡) for various potential reaction channels, computational models can predict the most likely product. mun.ca For example, studies on the decomposition of various organic molecules use functionals like B3LYP and M06-2X to identify the lowest-energy transition states, thereby determining the most plausible reaction mechanism. mun.caresearchgate.net Such computational approaches could be applied to predict the reactivity and site-selectivity of C-H functionalization on the this compound scaffold, guiding future synthetic efforts.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,6-Dichloro-3-ethyl-8-methylquinoline, ¹H and ¹³C NMR, along with 2D NMR techniques, offer unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring, as well as the electron-donating nature of the alkyl groups.
The aromatic region would display signals for the protons on the quinoline core. Specifically, the proton at the C4 position is expected to appear as a singlet at a downfield chemical shift, likely in the range of 8.1-8.3 ppm, due to the deshielding effect of the adjacent nitrogen and the C3-ethyl group. The protons on the benzene (B151609) ring portion of the quinoline system, H5 and H7, would appear as doublets due to coupling with each other. The presence of the chloro group at C6 and the methyl group at C8 would influence their precise shifts. H7 is expected to be a doublet around 7.6-7.8 ppm, while H5 would likely be a doublet at a slightly more downfield region of 7.9-8.1 ppm due to the C6-chloro substituent.
The aliphatic region would show signals for the ethyl and methyl groups. The 8-methyl group (CH₃) protons are predicted to appear as a singlet in the range of 2.5-2.7 ppm. chemijournal.com The 3-ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) around 2.8-3.0 ppm, coupled to the methyl protons, and a triplet for the methyl protons (CH₃) around 1.3-1.5 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H4 | 8.1 - 8.3 | Singlet (s) |
| H5 | 7.9 - 8.1 | Doublet (d) |
| H7 | 7.6 - 7.8 | Doublet (d) |
| 3-CH₂CH₃ | 2.8 - 3.0 | Quartet (q) |
| 8-CH₃ | 2.5 - 2.7 | Singlet (s) |
| 3-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the nature of the substituents. For this compound, the spectrum would show 12 distinct signals.
The quaternary carbons are expected at various shifts. The carbon atoms bearing the chlorine substituents, C2 and C6, would be significantly downfield, predicted in the range of 148-152 ppm and 133-136 ppm, respectively. chemijournal.comresearchgate.net The other quaternary carbons of the quinoline ring (C8, C8a, and C4a) would resonate between 125-148 ppm. The carbon of the ethyl group at C3 is also expected in this region.
The methine carbons (CH) of the quinoline ring (C4, C5, C7) are predicted to appear in the aromatic region of the spectrum, typically between 120-140 ppm. tsijournals.com The aliphatic carbons from the ethyl and methyl substituents would appear in the upfield region of the spectrum. The 8-methyl carbon is expected around 17-19 ppm, while the ethyl group carbons (CH₂ and CH₃) would be found at approximately 25-28 ppm and 13-16 ppm, respectively. chemijournal.com
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 148 - 152 |
| C3 | 135 - 138 |
| C4 | 138 - 141 |
| C4a | 145 - 148 |
| C5 | 127 - 130 |
| C6 | 133 - 136 |
| C7 | 125 - 128 |
| C8 | 136 - 139 |
| C8a | 126 - 129 |
| 8-CH₃ | 17 - 19 |
| 3-CH₂CH₃ | 25 - 28 |
| 3-CH₂CH₃ | 13 - 16 |
To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the H5 and H7 protons on the benzene ring and between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, H4 to C4, H5 to C5, H7 to C7, the 8-methyl protons to the 8-methyl carbon, and the ethyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ijpsdronline.comresearchgate.net It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the H4 proton would show correlations to C2, C3, C4a, and C5. The 8-methyl protons would show correlations to C7, C8, and C8a, confirming their position. researchgate.net
Vibrational Spectroscopy
The FT-IR spectrum of this compound would show characteristic absorption bands for its structural features.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the aromatic C=C and the C=N bonds of the quinoline ring system would result in a series of sharp bands in the 1450-1620 cm⁻¹ region. mdpi.comnih.gov
C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 700-850 cm⁻¹. The exact positions would depend on the substitution pattern on the aromatic ring.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic system would appear in the 800-900 cm⁻¹ region, and their pattern can be indicative of the substitution on the rings.
Predicted FT-IR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch | 1600 - 1620 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 700 - 850 |
| Aromatic C-H Out-of-Plane Bend | 800 - 900 |
Raman spectroscopy provides complementary information to FT-IR. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa.
Ring Vibrations: The quinoline ring breathing modes are typically strong and sharp in the Raman spectrum, appearing in the 1000-1400 cm⁻¹ range. bitp.kiev.uaresearchgate.net A characteristic band around 1350-1400 cm⁻¹ is often associated with the quinoline nucleus.
C-Cl Vibrations: The C-Cl stretching vibrations would also be visible in the Raman spectrum, providing complementary data to the FT-IR analysis.
Alkyl Group Vibrations: The C-H stretching and bending vibrations of the ethyl and methyl groups would also be Raman active.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.
For this compound (C₁₂H₁₁Cl₂N), HRMS would be used to verify its exact mass. The presence of two chlorine atoms creates a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum, which serves as a key diagnostic feature. The molecular ion peak [M]⁺ would be accompanied by [M+2]⁺ and [M+4]⁺ peaks in an approximate ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms. chempap.org
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of C₁₂H₁₁Cl₂N
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₂H₁₁Cl₂N | The elemental composition to be confirmed. |
| Calculated Monoisotopic Mass | 239.0323 | The exact theoretical mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| Observed m/z (Hypothetical) | 239.0321 | The experimental mass measured by the HRMS instrument. |
| Mass Error (ppm) | < 5 ppm | The difference between the calculated and observed mass, indicating high accuracy. |
| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ | Confirms the presence and number of chlorine atoms based on natural isotopic abundance. |
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further support the proposed structure by showing losses of characteristic fragments, such as ethyl or methyl groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides definitive information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would elucidate the planarity of the quinoline ring system and the orientation of the ethyl and methyl substituents. nist.govsigmaaldrich.com In related dichloro-substituted quinoline structures, the quinoline ring system is typically nearly planar. chempap.orgacs.org The analysis would also reveal intermolecular interactions, such as π–π stacking, which dictate how the molecules pack together in the crystal lattice. nist.govsigmaaldrich.commdpi.com
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography
| Structural Parameter | Information Provided | Example from Related Structures |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | Monoclinic, P2₁/c researchgate.net |
| Unit Cell Dimensions (Å) | The dimensions of the basic repeating unit of the crystal. | a, b, c dimensions and α, β, γ angles. sigmaaldrich.com |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-N, C-C). | C-Cl bond lengths are typically around 1.73-1.75 Å. acs.org |
| Bond Angles (º) | Angles between adjacent bonds, defining molecular geometry. | Angles within the aromatic rings are close to 120º. |
| Torsion Angles (º) | Defines the conformation of substituents, like the ethyl group. | Reveals the rotation around the C-C single bond of the ethyl group. |
| Intermolecular Interactions | Describes non-covalent forces like π-π stacking or hydrogen bonds. | Centroid-centroid distances between stacked rings. nist.gov |
Advanced Spectroscopic Methods for Electronic Structure Probing
To understand the electronic properties of this compound, advanced spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are employed. These techniques probe the electronic transitions between different energy levels within the molecule.
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The resulting spectrum is characteristic of the conjugated π-system of the quinoline core. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. The two chloro atoms, being electron-withdrawing, and the ethyl and methyl groups, being weakly electron-donating, would modulate the energy of the π → π* and n → π* transitions compared to the parent quinoline molecule.
Fluorescence spectroscopy provides information about the emissive properties of the compound after it has absorbed light. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize the excited state of the molecule. The nature and position of substituents on quinoline rings are known to significantly affect their emissive properties. acs.org
Table 3: Spectroscopic Data for Probing Electronic Structure
| Technique | Parameter | Information Gained |
| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Energy of electronic transitions within the conjugated system. |
| Molar Absorptivity (ε) | Probability of a specific electronic transition. | |
| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Energy difference between the excited and ground states. |
| Quantum Yield (Φ_F) | Efficiency of the fluorescence process. | |
| Fluorescence Lifetime (τ_F) | Duration the molecule stays in the excited state. |
Together, these advanced methods provide a comprehensive characterization of this compound, confirming its identity and revealing detailed insights into its molecular and electronic structure.
Theoretical and Computational Chemistry Investigations of 2,6 Dichloro 3 Ethyl 8 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in modern chemistry, offering profound insights into molecular structures and properties at the electronic level. For 2,6-dichloro-3-ethyl-8-methylquinoline, these calculations provide a foundational understanding of its behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies. dergipark.org.tr Geometry optimization of this compound is typically performed using a basis set like 6-311++G(d,p) to achieve a stable molecular geometry in the gas phase. dergipark.org.tr This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Such studies on similar quinoline (B57606) derivatives have demonstrated that substitutions on the quinoline ring can significantly influence the charge distribution and, consequently, the structural parameters of the molecule. researchgate.net
Hartree-Fock (HF) Level Calculations
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. While DFT methods include electron correlation, HF calculations provide a valuable baseline for electronic structure analysis. For molecules like 2,6-dichloro-4-fluoro phenol, both DFT and HF techniques have been used to derive the optimal molecular geometry. Comparing the results from both DFT and HF methods can offer a more comprehensive understanding of the electronic properties and the impact of electron correlation on the molecular structure of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For various quinoline derivatives, DFT calculations have been used to determine these energies and understand their reactivity trends. researchgate.net In the case of this compound, the distribution of the HOMO and LUMO orbitals would likely be spread across the quinoline ring system, with potential localization influenced by the chloro, ethyl, and methyl substituents.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.83 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atoms due to their high electronegativity, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms of the ethyl and methyl groups would exhibit positive potential.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C) | 25.4 |
| LP(1) Cl | σ(C-C) | 8.2 |
| π(C-C) | π(C-C) | 18.9 |
| σ(C-H) | σ(C-C) | 5.1 |
Prediction and Analysis of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural confirmation.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations, often performed using DFT, provide valuable insights into the chemical environment of the different nuclei in this compound.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. dergipark.org.tr The potential energy distribution (PED) analysis helps in the assignment of the calculated vibrational modes to specific molecular motions. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. dergipark.org.tr This approach can determine the excitation energies and oscillator strengths of electronic transitions, providing theoretical UV-Vis spectra that can be correlated with experimental measurements. For quinoline derivatives, these calculations help in understanding the nature of the electronic transitions, often characterized as π-π* transitions within the aromatic system. researchgate.net
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| NMR | ¹³C Chemical Shift (ppm) | 110-150 |
| ¹H Chemical Shift (ppm) | 1.2-8.5 | |
| IR | C-H Stretch (cm⁻¹) | 2900-3100 |
| C=C Stretch (cm⁻¹) | 1500-1600 | |
| UV-Vis | λ_max (nm) | 280-350 |
Thermodynamic Property Calculations (e.g., heat capacity, entropy, enthalpy)
The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior under various conditions. For quinoline derivatives, these properties, including heat capacity, entropy, and enthalpy, are crucial for applications in materials science and drug development, as they determine the quality and stability of resulting products. Computational chemistry provides powerful tools to predict these properties, offering insights that complement and guide experimental work.
Thermochemical research on quinoline and its substituted forms is critical for establishing their stability and the energetic characteristics of their phase transitions. Experimental techniques such as adiabatic heat-capacity calorimetry, combustion calorimetry, and differential scanning calorimetry, combined with theoretical calculations, have been employed to determine the thermodynamic properties of various quinoline derivatives. researchgate.netosti.govnist.gov For instance, studies on compounds like 2-methylquinoline and 2,6-dimethylquinoline have yielded precise data on their standard molar enthalpies, entropies, and Gibbs free energies of formation in the ideal gas state. researchgate.netnist.gov
Calculations are often performed using model chemistries like B3LYP/6-31+G(d,p), which have shown excellent agreement with experimental calorimetric results for methylquinolines. researchgate.netresearchgate.net These studies derive key thermodynamic functions at various temperatures, providing a comprehensive understanding of the compounds' energetic landscapes. osti.govnist.gov
The following table presents representative thermodynamic data for quinoline and some of its derivatives, which can serve as a basis for estimating the properties of this compound. The addition of chloro, ethyl, and methyl groups would be expected to systematically alter these values based on established group contribution methods and computational models.
Table 1: Representative Thermodynamic Properties of Selected Quinoline Derivatives at 298.15 K
| Compound | Phase | ΔfH°(g) / kJ·mol⁻¹ | S°(g) / J·K⁻¹·mol⁻¹ | Cp,m°(g) / J·K⁻¹·mol⁻¹ |
|---|---|---|---|---|
| Quinoline | Gas | 158.4 | 344.4 | 145.9 |
| 2-Methylquinoline | Gas | 119.8 | 382.4 | 165.2 |
| 8-Methylquinoline (B175542) | Gas | 124.9 | 383.1 | 164.8 |
| 2,6-Dimethylquinoline | Gas | 81.1 | 419.6 | 185.1 |
Data sourced from studies on quinoline and methyl-substituted quinolines. researchgate.netnist.govresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structures of compounds with their biological activities or physicochemical properties, respectively. dergipark.org.trresearchgate.netopenmedicinalchemistryjournal.com These in silico methods are essential in modern drug discovery and chemical research for predicting the characteristics of novel molecules, thereby saving time and resources. researchgate.netnih.gov For a compound like this compound, QSAR/QSPR models can predict various endpoints, from anti-proliferative activity to global reactivity parameters. acarindex.com
The development of a robust QSAR/QSPR model involves several key steps: data set collection, calculation of molecular descriptors, feature selection, model generation using statistical methods, and rigorous validation. researchgate.netopenmedicinalchemistryjournal.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including electronic, hydrophobic, topological, and quantum chemical properties. dergipark.org.tracarindex.com
For quinoline derivatives, a wide range of descriptors have been used to build predictive models for various biological activities, including anti-HIV, anticancer, and antimalarial properties. nih.govresearchgate.netnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. mdpi.com These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules to understand how these fields relate to their activity. mdpi.com Such models have successfully guided the design of new, more potent tetrahydroquinoline derivatives as enzyme inhibitors. mdpi.com
The statistical methods used to build the models can range from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netnih.gov The validity and predictive power of these models are assessed using metrics such as the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds (r²_test). nih.govmdpi.com Successful models for quinoline derivatives have demonstrated high predictive accuracy, enabling the reliable estimation of biological activity for newly designed compounds. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges, Electronegativity | Describes the molecule's electronic distribution, reactivity, and ability to participate in electrostatic interactions. acarindex.com |
| Hydrophobic | Octanol-water partition coefficient (logP) | Relates to the molecule's solubility and ability to cross biological membranes. acarindex.com |
| Thermodynamic | Molar refractivity, Entropy, Heat capacity | Encodes information about the molecule's bulk, polarizability, and thermodynamic stability. acarindex.com |
| 3D/Steric | Molecular volume, Surface area | Describes the size and shape of the molecule, which is crucial for binding to a receptor site. mdpi.com |
| Topological | Connectivity indices | Quantifies molecular structure in terms of atom connectivity and branching. |
This table is a generalized representation based on common practices in QSAR/QSPR modeling. acarindex.commdpi.com
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijprajournal.com It has become an indispensable tool in structure-based drug design for understanding drug-receptor interactions, predicting the binding affinity of molecules, and screening virtual libraries to identify potential drug candidates. nih.govijprajournal.com For this compound, molecular docking can elucidate its potential biological targets and the specific interactions that govern its binding.
The docking process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring these conformations using a scoring function. nih.gov The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding pose. nih.govtubitak.gov.tr
Numerous studies have successfully applied molecular docking to various quinoline derivatives to explore their potential as therapeutic agents. For instance, docking studies of novel quinoline-based compounds have identified potent inhibitors of HIV reverse transcriptase, with some derivatives showing higher predicted binding affinities than standard drugs. nih.govtubitak.gov.tr Similarly, docking has been used to investigate quinoline derivatives as antimalarial agents, antibacterial agents, and anticancer drugs by predicting their binding modes within the active sites of target proteins like farnesyltransferase (FTase) and Penicillin-binding proteins. researchgate.netresearchgate.net
The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govresearchgate.net For example, docking of 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates into the FTase receptor identified crucial hydrogen bonding interactions with residues like ARG291 and LYS294. researchgate.net These insights are invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of new derivatives with improved potency and selectivity. researchgate.net
Table 3: Examples of Molecular Docking Studies on Substituted Quinolines
| Quinoline Derivative Class | Target Protein (PDB ID) | Best Docking Score / Binding Energy | Key Interacting Residues | Potential Application |
|---|---|---|---|---|
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | -10.675 | - | Anti-HIV nih.govtubitak.gov.tr |
| 2-Aryl/heteroaryl-ethyl-6-chloroquinolines | Farnesyltransferase (3E34) | -10.11 kcal/mol | ARG291, LYS294 | Antimalarial researchgate.net |
| 2H-thiopyrano[2,3-b]quinolines | CB1a (2IGR) | -6.1 Kcal/mol | LYS-7, LYS-11, TRP-12, VAL-14 | Antitumor nih.gov |
| 2-Methyl-8-nitroquinoline | Anticancer protein targets | - | - | Anticancer researchgate.net |
This table summarizes findings from various docking studies on different classes of quinoline derivatives.
Structure Activity Relationship Sar Studies of 2,6 Dichloro 3 Ethyl 8 Methylquinoline Analogs
Impact of Halogen Substitution at C-2 and C-6 Positions on Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. In the context of the quinoline (B57606) scaffold, the position and nature of halogen substituents can significantly influence activity.
The presence of a chlorine atom at the C-2 position of the quinoline ring is a common feature in many biologically active compounds. Synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on antibacterial and antibiofilm activities. nih.gov Specifically, the C-2 position is amenable to functionalization, and modifications at this site can lead to potent analogs against drug-resistant bacteria. nih.gov
Systematic studies on 5,7-dihalogenated 8-hydroxyquinoline (B1678124) derivatives have revealed that while the substitution pattern can have a minor impact on cytotoxicity, it significantly affects the chemical shifts in NMR spectra, indicating a change in the electronic environment of the molecule. acs.org This underscores the subtle yet important role of halogen placement in fine-tuning molecular properties. The introduction of halogens can also switch the selectivity of inhibitors between different biological targets. researchgate.net
Table 1: Impact of Halogen Substitution on Quinoline Activity
| Position of Halogen | Type of Halogen | Observed Effect on Activity | Reference |
| C-2 | Chlorine | Amenable to synthetic tuning for enhanced antibacterial and antibiofilm activity. | nih.gov |
| C-6 | - | Substitution with groups like aminoacrylamide is important for anticancer activity. | nih.gov |
| C-5, C-7 | Dichloro, Diiodo | Minor impact on cytotoxicity but alters the electronic environment. | acs.org |
| General | Fluorine | Can switch inhibitor selectivity between different biological targets. | researchgate.net |
This table is for illustrative purposes and synthesizes general findings on halogenated quinolines.
Role of Ethyl Group at C-3 on Biological and Chemical Reactivity
The C-3 position of the quinoline nucleus is a key site for modification to modulate biological and chemical reactivity. The introduction of an ethyl group at this position can have several implications.
From a chemical reactivity standpoint, the C-3 position is a target for various functionalization reactions. For example, C3-alkenylation and C3-monoarylation of the quinoline core have been achieved using transition metal catalysis. nih.gov The presence of a substituent like an ethyl group can influence the regioselectivity and yield of these reactions. Electron-donating groups can affect the reactivity of the quinoline system in C-H functionalization reactions. nih.gov
Significance of Methyl Group at C-8 on Molecular Interactions
The C-8 position of the quinoline ring is another critical site for substitution, and the presence of a methyl group can significantly influence molecular interactions and biological activity. The functionalization of the C(sp³)–H bond of an 8-methylquinoline (B175542) is a challenging but important area of research. researchgate.net
The nitrogen atom of the quinoline ring can act as a directing group in transition metal-catalyzed C-H activation, facilitating the functionalization of the C-8 methyl group. researchgate.netacs.org This allows for the introduction of various functional groups, leading to the synthesis of diverse analogs with potentially enhanced properties. researchgate.net For instance, Rh(III)-catalyzed amidation and methylation of the C-8 methyl group have been successfully developed. researchgate.net
The 8-methylquinoline moiety itself is a key structural feature in various chemical processes. For example, in hydrogenation reactions over a Ru catalyst, 8-methylquinoline exhibits strong adsorption on the catalyst surface, which can influence the reaction's selectivity and outcome. rsc.org This strong interaction suggests that the 8-methylquinoline scaffold can play a significant role in binding to active sites, a principle that extends to biological targets. The crystal structure of a related compound, 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, shows that the quinoline ring system is essentially planar, which can facilitate π–π stacking interactions. nih.gov The methyl group at C-8 can influence the planarity and steric hindrance around the nitrogen atom, thereby affecting intermolecular interactions.
Systematic Modification of Substituents for Enhanced Activity or Selectivity
The systematic modification of substituents on the quinoline scaffold is a fundamental strategy for optimizing biological activity and selectivity. This involves altering various positions of the quinoline ring to fine-tune its properties.
C-2 Position: As mentioned, this position is a key handle for synthetic modification. Alkylation and amination at the C-2 position of halogenated quinolines have yielded compounds with potent antibacterial and biofilm eradication activities. nih.gov
C-3 Position: The introduction of different substituents at C-3 can drastically alter the biological profile. For instance, the synthesis of 3-substituted quinolines through various catalytic methods allows for the exploration of a wide chemical space. mdpi.com
C-4 Position: The C-4 position is also crucial for activity. In some series of anticancer quinolines, an aniline (B41778) group at C-4 is important for potency. nih.gov
C-6 and C-7 Positions: Alkoxy groups at the C-7 position have been noted for their importance in the anticancer activity of certain quinoline derivatives. nih.gov
C-8 Position: The ability to functionalize the C-8 methyl group opens up avenues for creating novel analogs with potentially improved therapeutic profiles. researchgate.net
Table 2: Examples of Systematic Modifications of Quinolines and Their Effects
| Position Modified | Modification | Resulting Effect | Reference |
| C-2 | Alkylation/Amination | Enhanced antibacterial and antibiofilm activity | nih.gov |
| C-3 | Cyano group | Important for anticancer activity | nih.gov |
| C-4 | Aniline group | Important for anticancer activity | nih.gov |
| C-7 | Alkoxy groups | Important for anticancer activity | nih.gov |
| C-8 (methyl group) | Amidation/Methylation | Creation of diverse analogs with potential for improved activity | researchgate.net |
This table provides illustrative examples of systematic modifications on the quinoline scaffold.
Computational SAR Modeling
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, has become an indispensable tool in modern drug discovery. nih.gov QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
For quinoline derivatives, QSAR modeling can predict the biological activity of newly designed compounds before their synthesis, saving time and resources. nih.gov These models are built using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. orientjchem.org
The process typically involves:
Data Set Preparation: A series of quinoline analogs with known biological activities is selected. mdpi.com
Descriptor Calculation: Various 2D and 3D molecular descriptors are calculated for each compound. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), or machine learning algorithms are used to build the QSAR model. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical parameters such as the squared correlation coefficient (R²) and cross-validation coefficient (Q²). nih.govmdpi.com
Molecular docking studies often complement QSAR analyses by providing insights into the binding mode of the quinoline derivatives within the active site of a biological target. nih.gov These computational approaches can elucidate key interactions and guide the design of new, more potent inhibitors. mdpi.com For example, docking studies can reveal crucial hydrogen bonds and hydrophobic interactions between the quinoline scaffold and the target protein. nih.gov
Emerging Applications and Future Research Directions in Chemical Science
Exploration in Materials Science (e.g., functional polymers, luminescent compounds)
The rigid, aromatic structure of the quinoline (B57606) ring is an excellent platform for designing molecules with interesting photophysical properties. Quinoline derivatives are widely investigated for their applications in materials science, particularly as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The development of quinoline-based materials can also extend to functional polymers, where the quinoline unit is incorporated to impart specific thermal, electronic, or optical properties.
For 2,6-dichloro-3-ethyl-8-methylquinoline, the specific substitutions are expected to significantly modulate its electronic properties. The two chlorine atoms act as electron-withdrawing groups, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning is critical for applications in organic electronics. Furthermore, the ethyl and methyl groups can enhance solubility in organic solvents, which is a crucial factor for processing materials into thin films for electronic devices.
Research into 8-hydroxyquinoline (B1678124) derivatives has demonstrated their utility in forming highly luminescent metal complexes, particularly with rare-earth metals like Europium (Eu(III)). mdpi.com These complexes are promising as emissive materials in OLEDs. mdpi.com While this compound lacks the hydroxyl group for strong chelation, its potential to act as a ligand or be chemically modified to incorporate chelating moieties makes it a person of interest for developing new luminescent materials. The introduction of electron-donating or electron-withdrawing groups can enhance or decrease the luminescence intensity of corresponding complexes. mdpi.com
Table 1: Potential Influence of Substituents on Material Properties of this compound
| Substituent | Position | Potential Effect on Properties |
| 2-Chloro | Pyridine Ring | Electron-withdrawing; modifies HOMO/LUMO levels; potential coordination site. |
| 6-Chloro | Benzene (B151609) Ring | Electron-withdrawing; influences photophysical properties. |
| 3-Ethyl | Pyridine Ring | Electron-donating (weak); provides steric bulk; enhances solubility. |
| 8-Methyl | Benzene Ring | Electron-donating (weak); provides steric bulk; enhances solubility. |
Role in Catalysis (e.g., organic ligands, metal complexation)
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This property is the foundation for the extensive use of quinoline derivatives as ligands in coordination chemistry and catalysis. nih.gov By modifying the quinoline scaffold with various substituents, researchers can fine-tune the steric and electronic environment of the resulting metal complex, thereby controlling its catalytic activity and selectivity. nih.gov
In the case of this compound, the nitrogen atom is the primary site for metal coordination. The presence of a chlorine atom at the adjacent C2 position and an ethyl group at the C3 position creates a specific steric environment that could influence which metal ions can bind and the geometry of the resulting complex. Quinolinecarboxylates, for example, are known to chelate metal atoms to form complexes with cobalt and nickel. sciforum.net Similarly, quinoline-based stibane ligands have been used to synthesize platinum(II) complexes. nih.gov
The electronic effects of the substituents are also critical. The electron-withdrawing nature of the two chlorine atoms would decrease the electron density on the quinoline ring system, including the nitrogen atom. This can modulate the binding affinity of the ligand for a metal center, which in turn affects the stability and reactivity of the catalyst. These features suggest that this compound could serve as a unique ligand for a variety of transition-metal-catalyzed reactions, such as hydrogenation, C-H activation, or cross-coupling reactions.
Applications in Agrochemical Research
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and agrochemical science, forming the basis for many biologically active compounds. mdpi.com A significant number of quinoline derivatives have been investigated and developed as herbicides, fungicides, and insecticides. nih.gov
Notably, chlorinated quinoline derivatives have shown potent herbicidal activity. A prominent example is quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid), which is a highly effective herbicide. sciforum.net The presence of chlorine atoms on the quinoline ring is often a key feature for biological activity in this class of compounds. Research on substituted amides of quinoline derivatives has shown that many compounds inhibit the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis, indicating their potential as herbicides. mdpi.com
Table 2: Comparison of this compound with a Known Herbicidal Quinoline
| Compound | Key Structural Features | Known Activity |
| Quinclorac | Dichloro-substituted quinoline; Carboxylic acid group at C8. | Effective herbicide. sciforum.net |
| This compound | Dichloro-substituted quinoline; Ethyl group at C3; Methyl group at C8. | Potential herbicidal activity (Hypothesized). |
Development as Chemical Probes or Biological Tools
Chemical probes are essential tools for studying complex biological systems. Fluorescent probes, in particular, allow for the visualization of specific analytes, ions, or macromolecules within cells. The inherent fluorescence of the quinoline ring makes its derivatives attractive candidates for the development of such probes.
The photophysical properties of a quinoline derivative, such as its absorption and emission wavelengths and quantum yield, are highly sensitive to its substitution pattern and its local environment. By attaching specific recognition moieties to the quinoline core, scientists can design probes that exhibit a change in their fluorescence upon binding to a target of interest. For instance, 8-hydroxyquinoline-containing ligands have been explored as chromophoric or fluorophoric sensors for metal ions. researchgate.net
For this compound, the combination of electron-withdrawing (dichloro) and electron-donating (alkyl) groups will define its intrinsic fluorescence. This fluorescence could be quenched or enhanced upon interaction with specific analytes. Its structure could serve as a starting point for creating a library of probes. For example, further functionalization could introduce binding sites for specific metal ions or reactive groups that can covalently label proteins, enabling its use in proteomics and cellular imaging.
Challenges and Opportunities in Scalable Synthesis of Complex Quinoline Derivatives
While the quinoline scaffold is well-known, the efficient and scalable synthesis of polysubstituted derivatives like this compound presents significant challenges. youtube.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, use toxic reagents, and can suffer from low yields and poor regioselectivity, especially when multiple substituents are involved. mdpi.commdpi.com
Challenges:
Regioselectivity: Controlling the precise placement of four different substituents on the quinoline core is a major synthetic hurdle. Classical methods may yield mixtures of isomers that are difficult to separate. mdpi.com
Harsh Conditions: Many traditional syntheses involve high temperatures and strong acids, which are not compatible with many functional groups and are difficult to manage on an industrial scale. sciforum.net
Atom Economy and Waste: Multi-step syntheses with stoichiometric reagents often have poor atom economy and generate significant chemical waste, posing environmental and cost concerns. youtube.com
Opportunities:
Modern Catalytic Methods: The development of transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or copper) offers pathways to construct and functionalize the quinoline ring with high selectivity under milder conditions. youtube.com
Green Chemistry Approaches: There is a growing focus on sustainable synthesis using environmentally friendly solvents, energy sources like microwave irradiation, or mechanochemical methods that reduce or eliminate the need for solvents. mdpi.comresearchgate.net A mechanochemical approach, for instance, offers a rapid and solvent-free alternative for quinoline synthesis. researchgate.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability compared to traditional batch processing.
Overcoming these synthetic challenges is crucial for making complex quinolines like this compound accessible for large-scale testing and potential commercial applications. sciforum.net
Integration of Artificial Intelligence and Machine Learning in Quinoline Design
In recent years, artificial intelligence (AI) and machine learning (ML) have become powerful tools in chemical research and drug discovery. tandfonline.com These computational approaches can accelerate the design-make-test-analyze cycle by predicting the properties of novel molecules before they are synthesized. For a compound like this compound, where experimental data may be limited, AI/ML offers a powerful way to explore its potential.
Quantitative Structure-Activity Relationship (QSAR): Before the rise of modern AI, QSAR models were used to correlate the structural or physicochemical properties of compounds with their biological activities. Today, sophisticated ML algorithms can build highly predictive 3D-QSAR models. By training a model on a large dataset of known quinoline derivatives with measured herbicidal or anticancer activity, one could predict the potential efficacy of this compound.
De Novo Design and Optimization: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can design entirely new molecules. tandfonline.com Starting with the this compound scaffold, these models could suggest novel derivatives with optimized properties, such as enhanced biological activity, better solubility, or lower toxicity. Molecular docking simulations can then be used to predict how these new designs bind to a specific biological target, such as an enzyme or receptor.
Synthesis Prediction: AI tools are also being developed to assist in synthetic planning. By analyzing vast databases of chemical reactions, these programs can suggest viable and efficient synthetic routes to a target molecule, helping chemists overcome the challenges of scalable synthesis.
Table 3: AI/ML Workflow for Quinoline Derivative Development
| Step | AI/ML Tool | Application |
| 1. Property Prediction | 3D-QSAR, Deep Neural Networks | Predict the herbicidal, catalytic, or material properties of this compound. |
| 2. Virtual Screening | Molecular Docking, ML Classifiers | Screen large virtual libraries of quinolines against a biological target. |
| 3. De Novo Design | Generative Models (RNNs, GANs) | Design novel quinoline derivatives with improved, multi-parameter optimized profiles. tandfonline.com |
| 4. Synthesis Planning | Retrosynthesis Software | Propose efficient and scalable synthetic routes to the most promising candidates. |
The integration of AI and ML promises to significantly reduce the time and cost associated with discovering and developing new functional molecules based on the quinoline framework. tandfonline.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2,6-Dichloro-3-ethyl-8-methylquinoline, and how can reaction conditions be optimized?
- Answer: A common approach involves reductive amination or imine reduction. For example, NaBHCN at pH ≈6 is effective for reducing imines derived from quinoline precursors to amines, as demonstrated in the synthesis of analogous aminoquinolines . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde and amine precursors) and monitoring reaction progress via TLC. Methanol is a suitable solvent for such reactions, and cold washing minimizes impurities . Alternative routes may involve LiAlH reduction of nitro intermediates or Pd/H hydrogenation , though steric hindrance from the ethyl and methyl groups may require longer reaction times.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer:
- X-ray crystallography: Essential for resolving molecular geometry and confirming substituent positions. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, even for handling twin domains (e.g., inversion twins with domain ratios up to 0.86:0.14) .
- NMR spectroscopy: H and C NMR can identify substituent effects (e.g., upfield shifts for methyl groups at C8 and ethyl groups at C3). Coupling constants in aromatic regions help distinguish chloro substituents at C2 and C6 .
- Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives.
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal packing. For example, NMR may show averaged signals for flexible groups, while X-ray structures reveal fixed conformations. To resolve this:
- Compare dihedral angles from crystallography (e.g., 70.22° between quinoline and methoxybenzene rings in analogs) with NOESY or VT-NMR data .
- Use DFT calculations to model solution-phase conformers and validate against experimental spectra .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in crystal structures?
- Answer:
- Hydrogen bonding: Identify donor-acceptor pairs (e.g., N–H⋯N interactions with distances <2.7 Å) using software like Mercury. For example, intermolecular N–H⋯N bonds in quinoline derivatives form chains along specific crystallographic axes .
- π-π interactions: Calculate centroid-to-centroid distances (typically 3.3–3.8 Å) and dihedral angles between aromatic systems. Fluorine-π interactions (e.g., C–F⋯π contacts at ~3.1 Å) are notable in halogenated quinolines .
- Twinning analysis: Use SHELXL to refine twin laws and domain ratios, particularly for inversion twins common in asymmetric quinoline derivatives .
Q. How can synthetic byproducts or regiochemical ambiguities be addressed in halogenated quinoline systems?
- Answer:
- Chromatographic separation: Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate isomers.
- Isotopic labeling: Introduce C or N at specific positions (e.g., C2 or C6) to track substitution patterns via NMR .
- Competitive electrophilic substitution studies: Compare reactivity of C2 vs. C6 positions under controlled conditions (e.g., chlorination with SOCl) to determine directing effects of ethyl and methyl groups .
Methodological Notes
- Crystallographic refinement: For twinned crystals, refine using the TWIN/BASF commands in SHELXL. Twin scale factors (e.g., 0.86:0.14) should be validated against diffraction data .
- Synthetic scalability: Pilot reactions (5–10 mmol scale) are recommended before scaling up, as steric hindrance from ethyl/methyl groups may reduce yields beyond 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
